4-Ethoxy-3-fluorophenyl methyl sulfide
Overview
Description
4-Ethoxy-3-fluorophenyl methyl sulfide is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of an ethoxy group, a fluorine atom, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-fluorophenyl methyl sulfide typically involves the reaction of 4-ethoxy-3-fluorophenol with a suitable methylating agent in the presence of a sulfur source. One common method is the use of methyl iodide (CH3I) and sodium sulfide (Na2S) under basic conditions. The reaction proceeds as follows:
- Dissolve 4-ethoxy-3-fluorophenol in a suitable solvent such as dimethylformamide (DMF).
- Add sodium sulfide to the solution and stir at room temperature.
- Slowly add methyl iodide to the reaction mixture while maintaining the temperature.
- Allow the reaction to proceed for several hours until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluorophenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethoxy group or the fluorine atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-ethoxylated or de-fluorinated derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
4-Ethoxy-3-fluorophenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized phenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards its targets. The sulfur atom in the methyl sulfide group can also participate in redox reactions, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenyl methyl sulfide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluorophenyl methyl sulfide: Lacks the ethoxy group, which can influence its solubility and reactivity.
4-Methoxy-3-fluorophenyl methyl sulfide: Contains a methoxy group instead of an ethoxy group, potentially affecting its steric and electronic properties.
Uniqueness
4-Ethoxy-3-fluorophenyl methyl sulfide is unique due to the combination of the ethoxy and fluorine groups on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluorine) groups can create a unique electronic environment, influencing the compound’s interactions with other molecules.
Properties
IUPAC Name |
1-ethoxy-2-fluoro-4-methylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWQTIQANGROGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265695 | |
Record name | Benzene, 1-ethoxy-2-fluoro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-34-8 | |
Record name | Benzene, 1-ethoxy-2-fluoro-4-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2-fluoro-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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